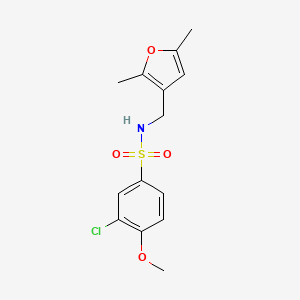

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S/c1-9-6-11(10(2)20-9)8-16-21(17,18)12-4-5-14(19-3)13(15)7-12/h4-7,16H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRODQLMGDGCQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Furan Moiety: The synthesis begins with the preparation of 2,5-dimethylfuran, which can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.

Sulfonamide Formation: The next step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

Chlorination: The final step includes the chlorination of the intermediate compound to introduce the chloro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The furan ring and the methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide, exhibit significant antibacterial properties. These compounds typically inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Case Study : A study demonstrated that related sulfonamides effectively inhibited Staphylococcus aureus and Streptococcus pneumoniae, suggesting that the target compound may possess similar antibacterial efficacy .

Antiviral Properties

The compound's structural features may confer antiviral activity. In vitro studies on structurally similar compounds have shown inhibition of hepatitis B virus (HBV) replication. The mechanism involves modulation of host cell factors that enhance antiviral responses.

Case Study : Research on N-phenylbenzamide derivatives revealed significant antiviral effects linked to increased levels of the host protein A3G, indicating potential for further exploration in antiviral drug development .

Anticancer Potential

Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. The target compound may share these properties due to its structural similarity to other anticancer agents.

Case Study : Investigations into sulfonamide-based compounds have shown their ability to modulate pathways involved in cancer cell survival. A notable study reported that a related compound induced apoptosis in human cancer cell lines .

Pharmacology

The pharmacological profile of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide suggests potential applications in treating infections and cancers. Its mechanism of action involves:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.

Materials Science

Beyond biological applications, the compound can be explored for use in materials science due to its unique chemical structure, which may impart desirable properties in polymer chemistry or as a precursor for synthesizing novel materials.

Mechanism of Action

The mechanism by which 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs, including sulfonamide cores, halogen substituents, and heterocyclic moieties. Below is a detailed analysis:

Substituent Variations and Bioactivity

Key Structural and Functional Insights

- Heterocyclic Moieties : The (2,5-dimethylfuran-3-yl)methyl group may confer better solubility and membrane penetration compared to bulkier heterocycles (e.g., oxadiazole-thiazole hybrids in Desai et al.’s compounds) .

- Sulfonamide Linkage : The –SO2–NH– group is essential for hydrogen bonding with biological targets, as seen in KN-93’s CaMKII inhibition .

Biological Activity

The compound 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide can be represented by the following molecular formula:

- Molecular Formula: CHClNOS

- IUPAC Name: 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide

The compound features a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing furan and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial and antimycobacterial activity against various strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide | TBD | Antibacterial |

| N-[5-(2-furanyl)-2-methyl-4-oxo... | 50 | Antimycobacterial |

| Sulfonamide derivatives | 25 | Broad-spectrum |

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism could explain the observed antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assessments of similar compounds reveal that many exhibit low toxicity levels at therapeutic concentrations. Notably, hemolytic assays indicate that certain derivatives maintain non-toxic profiles up to doses of 200 µmol L .

Case Study 1: Synthesis and Evaluation

A study synthesized various sulfonamide derivatives, including the target compound. The evaluation revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Further research delved into the mechanistic pathways through which these compounds exert their effects. It was found that the presence of the furan moiety enhances membrane permeability, facilitating better interaction with bacterial cells .

Q & A

Q. How can synergistic effects with existing therapeutics be quantified?

- Methodological Answer : Synergy analysis employs:

- Combination Index (CI) : Calculate using Chou-Talalay method (CI <1 indicates synergy) .

- Isobolograms : Plot dose-response curves for individual vs. combined treatments .

- Transcriptomic Profiling : RNA-seq to identify pathways co-regulated by the compound and adjuvant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.